N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a pyrazolyl group at the 6-position, and a methyl group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazolyl Group: The 6-position of the pyrimidine ring is functionalized with a pyrazolyl group via a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with a pyrazole derivative in the presence of a base such as sodium hydride.
Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the amino group at the 4-position of the pyrimidine ring with a cyclopropylmethyl halide under basic conditions, typically using potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrazole ring can yield pyrazole carboxylic acids, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the methyl group on the pyrazole ring.
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-2-amine: Has the amino group at the 2-position instead of the 4-position.
N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyridine-4-amine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of N-(cyclopropylmethyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-5-16-17(7-9)12-4-11(14-8-15-12)13-6-10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFATMXRXHSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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